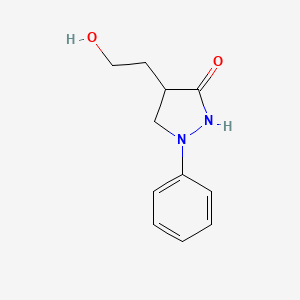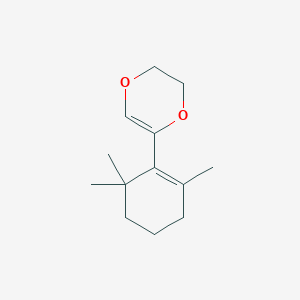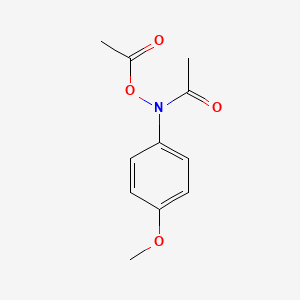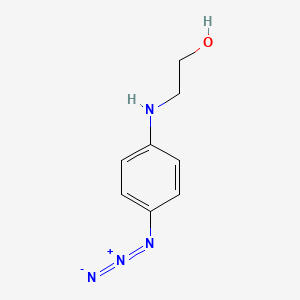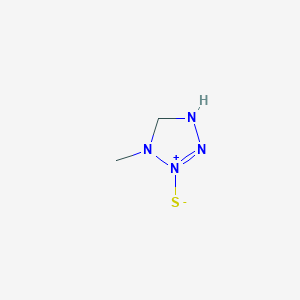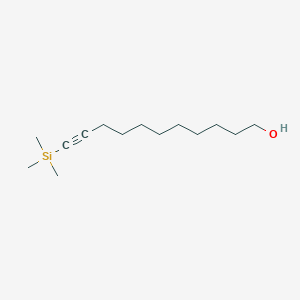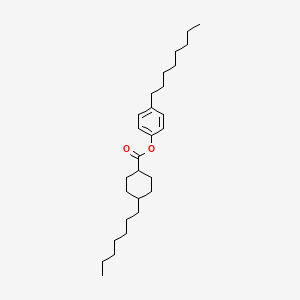
4-Octylphenyl 4-heptylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octylphenyl 4-heptylcyclohexane-1-carboxylate is an organic compound with the molecular formula C30H48O2 It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with 4-octylphenol and the cyclohexane ring is substituted with a heptyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octylphenyl 4-heptylcyclohexane-1-carboxylate typically involves the esterification of 4-octylphenol with 4-heptylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Octylphenyl 4-heptylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Octylphenyl 4-heptylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and substitution reactions.
Biology: Investigated for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the formulation of specialty chemicals and materials, such as liquid crystals and surfactants.
Wirkmechanismus
The mechanism of action of 4-Octylphenyl 4-heptylcyclohexane-1-carboxylate involves its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Octylphenyl 4-heptylcyclohexane-1-carboxylate: Similar in structure but with different alkyl chain lengths or substituents.
Cyclohexanecarboxylic acid derivatives: Compounds with similar cyclohexane-based structures but different esterifying groups.
Uniqueness
This compound is unique due to its specific combination of alkyl chains and ester linkage, which imparts distinct physicochemical properties. Its ability to interact with lipid membranes sets it apart from other cyclohexanecarboxylic acid derivatives, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
129412-04-0 |
|---|---|
Molekularformel |
C28H46O2 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
(4-octylphenyl) 4-heptylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C28H46O2/c1-3-5-7-9-11-13-15-25-18-22-27(23-19-25)30-28(29)26-20-16-24(17-21-26)14-12-10-8-6-4-2/h18-19,22-24,26H,3-17,20-21H2,1-2H3 |
InChI-Schlüssel |
KOUJRRHLYQCDLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


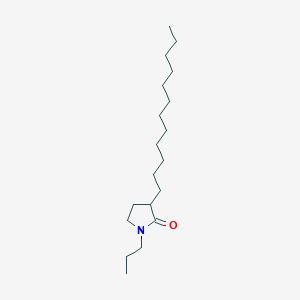

![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)
![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)

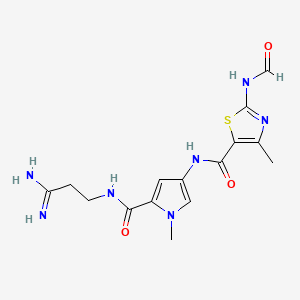
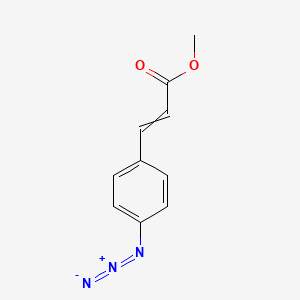
![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)
